molecular formula C10H11BrO3 B1397143 3-(3-Bromo-5-methoxyphenyl)propanoic acid CAS No. 881190-50-7

3-(3-Bromo-5-methoxyphenyl)propanoic acid

Cat. No. B1397143
M. Wt: 259.1 g/mol
InChI Key: RSXGLEDSUKMASK-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-methoxyphenyl)propanoic acid is a chemical compound that has gained interest among scientists due to its potential applications in various fields of research. It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .


Molecular Structure Analysis

The molecular formula of 3-(3-Bromo-5-methoxyphenyl)propanoic acid is C10H11BrO3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Antibacterial and Phytotoxic Effects

  • Antibacterial Activity : A study by Jităreanu et al. (2013) evaluated derivatives of cinnamic acid, including 2,3-dibromo-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-propanoic acid, for their antibacterial properties. They discovered that these derivatives exhibited activity against Staphylococcus aureus, with minimal bactericidal concentrations determined at 100 µg/mL (Jităreanu et al., 2013).
  • Phytotoxic Effects : The same study also explored the phytotoxicity and genotoxicity of these compounds using the Triticum test. The results showed a slight inhibition in plantlet growth and a decrease in total polyphenol content in treated plantlets (Jităreanu et al., 2013).

Chemical Synthesis and Modifications

  • Electrochemical Hydrogenation : Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenating double bonds in 3-(methoxyphenyl)propenoic acids, producing 3-(methoxyphenyl)propanoic acids with virtually quantitative yield. This suggests potential applications in the synthesis and modification of related compounds (Korotaeva et al., 2011).
  • Synthesis of Phenylpropanoids : Wang et al. (2011) isolated new phenylpropanoids from Morinda citrifolia, demonstrating the potential for synthesizing and studying similar compounds, including 3-(3-Bromo-5-methoxyphenyl)propanoic acid derivatives (Wang et al., 2011).

Natural Sources and Isolation

  • Isolation from Rhodomela confervoides : Zhao et al. (2004) isolated bromophenol derivatives, including compounds structurally similar to 3-(3-Bromo-5-methoxyphenyl)propanoic acid, from the red alga Rhodomela confervoides. These compounds were evaluated for their activity against cancer cell lines and microorganisms, though they were found inactive (Zhao et al., 2004).

Biofilm Formation

  • Influence on Biofilm Formation : Zhen-long (2008) researched the impact of a compound structurally similar to 3-(3-Bromo-5-methoxyphenyl)propanoic acid on biofilm formation of Staphylococcus epidermidis on PVC material. The findings could be relevant for understanding how similar compounds influence biofilm formation (Li Zhen-long, 2008).

Safety And Hazards

3-(3-Bromo-5-methoxyphenyl)propanoic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

3-(3-bromo-5-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXGLEDSUKMASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-5-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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